molecular formula C10H8O4S B1596438 2-Naphthalenesulfonic acid, 4-hydroxy- CAS No. 3771-14-0

2-Naphthalenesulfonic acid, 4-hydroxy-

Cat. No.: B1596438
CAS No.: 3771-14-0
M. Wt: 224.23 g/mol
InChI Key: HKWPUUYEGGDLJF-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 4-hydroxy- (CAS 116-63-2), is a naphthalene derivative featuring a hydroxyl (-OH) group at the 4-position and a sulfonic acid (-SO₃H) group at the 2-position. This compound exhibits amphoteric properties due to the acidic sulfonic acid group and the weakly acidic phenolic hydroxyl group. Its structure enables diverse reactivity, including salt formation, azo coupling, and chelation with metal ions.

Properties

CAS No.

3771-14-0

Molecular Formula

C10H8O4S

Molecular Weight

224.23 g/mol

IUPAC Name

4-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C10H8O4S/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10/h1-6,11H,(H,12,13,14)

InChI Key

HKWPUUYEGGDLJF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)O

Other CAS No.

3771-14-0

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

The compound is also involved in the synthesis of various organic derivatives, including Schiff bases and naphtho[1,2-d]oxazoles. These derivatives exhibit interesting photophysical properties that can be harnessed in fields such as organic electronics and photonics .

  • Case Study : Atahan and Durmus (2015) demonstrated the selective synthesis of Schiff bases from 1-amino-2-hydroxy-4-naphthalenesulfonic acid, highlighting their potential applications in developing materials with specific optical properties.

Environmental Applications

Research has shown that microbial desulfonation processes can utilize naphthalenesulfonic acids as sulfur sources. This application is particularly relevant in wastewater treatment, where specific bacterial strains can degrade these compounds, thereby reducing pollution levels in aquatic systems such as the Rhine River .

  • Case Study : A study published in Applied and Environmental Microbiology illustrated that certain Pseudomonas strains could effectively utilize naphthalenesulfonates as a sulfur source, demonstrating their potential role in bioremediation efforts.

Textile and Dye Manufacturing

2-Naphthalenesulfonic acid, 4-hydroxy-, is used extensively in the textile industry for dyeing processes. It acts as a dyeing auxiliary agent that enhances color uptake and fixation on fabrics .

Chemical Intermediate

This compound serves as an intermediate in the synthesis of other chemical products, including various dyes and pigments used across different industries.

Comparison with Similar Compounds

Sulfonic Acid vs. Sulfonamide Derivatives

  • 4-Hydroxy-2-naphthalenesulfonamide replaces the sulfonic acid group with a sulfonamide (-SO₂NH₂), reducing acidity but introducing hydrogen-bonding capacity.
  • In contrast, the sulfonic acid group in 4-hydroxy-2-naphthalenesulfonic acid increases water solubility and acidity (pKa ~1–2 for -SO₃H vs. pKa ~9–10 for -OH), making it suitable for ionic interactions in dye synthesis or metal chelation .

Azo Derivatives

  • Azo-linked compounds (e.g., 3-hydroxy-4-(1-azo-2,7-dihydroxy naphthalene sulfonic acid) exhibit strong absorbance in visible/UV regions (λmax ~450–550 nm), enabling their use as spectrophotometric reagents. These compounds form stable complexes with metals or drugs, as demonstrated in fluorometholone quantification .
  • The parent compound (4-hydroxy-2-naphthalenesulfonic acid) lacks the azo group, limiting its chromophoric utility but retaining reactivity for further derivatization.

Disulfonic Acid Derivatives

  • Compounds like 2,7-naphthalenedisulfonic acid derivatives (e.g., CAS 6844-74-2) feature dual -SO₃H groups, enhancing water solubility and dye affinity for cellulose fibers. Their extended conjugation systems (e.g., -N=N- bridges) improve lightfastness in textile applications .

Research Findings and Data Tables

Table 1: Precision of Azo Derivative in Fluorometholone Analysis ()

Parameter Proposed Method Pharmacopoeial Method
Recovery (%) 99.8 ± 1.2 98.5 ± 1.5
RSD (%) 1.1 1.4
LOD (µg/mL) 0.12 0.25

Table 2: HPLC Conditions for 7-(Acetylamino)-4-hydroxy-2-naphthalenesulfonic Acid ()

Column Eluent Detection Retention Time
C18 (250 × 4.6 mm) 0.05 M NH₄OAc : MeOH (70:30) UV at 235 nm 6.8 min

Preparation Methods

Sulfonation of Naphthalene Derivatives

The primary synthetic route to 2-naphthalenesulfonic acid, 4-hydroxy- involves sulfonation of naphthalene or its derivatives, followed by hydroxylation. Sulfonation is typically performed using sulfuric acid or oleum under controlled temperature conditions.

  • Industrial Sulfonation Process :
    • Naphthalene is treated with concentrated sulfuric acid or oleum at temperatures ranging from 30°C to 60°C.
    • The reaction is often carried out in two stages or steps to control the degree and position of sulfonation.
    • The process may involve intermittent or continuous flow reactors to optimize yield and purity.
    • After sulfonation, the mixture contains mono-, di-, and tri-sulfonated naphthalene derivatives that require further processing to isolate the target compound.

Hydroxylation Step

Hydroxylation at the 4-position is achieved either simultaneously or sequentially after sulfonation:

  • Hydroxyl groups can be introduced by controlled oxidation or by using hydroxylating agents under acidic conditions.
  • The presence of sulfonic acid groups directs the hydroxylation to the 4-position due to electronic effects.
  • Hydrolysis steps may be included to convert sulfonated intermediates into the hydroxy-sulfonic acid product.

Purification Techniques

Purification of the crude product is essential to achieve high purity for industrial and research applications:

  • High-Speed Counter-Current Chromatography (HSCCC) has demonstrated effectiveness in purifying 4-hydroxy-1-naphthalenesulfonic acid, a closely related compound, and can be adapted for 4-hydroxy-2-naphthalenesulfonic acid purification.
  • The solvent system typically involves n-butanol/water mixtures acidified with trifluoroacetic acid, yielding over 99% purity.
  • Purification yields are reported in the range of 320 mg to 485 mg per batch of about 0.5 to 1 g crude material.

Industrial Scale Synthesis and Process Optimization

Continuous Flow and Batch Processes

  • Continuous flow processes are favored for large-scale production due to better control over reaction parameters, improved safety, and consistent product quality.
  • Batch processes remain common in smaller scale or specialty chemical production.
  • Temperature control during sulfonation and hydroxylation is critical to minimize side reactions and maximize yield of the desired isomer.

Reaction Conditions and Yields

Step Conditions Notes Yield/Remarks
Sulfonation 30–60°C, concentrated H2SO4/oleum Two-step sulfonation for selectivity High conversion to sulfonic acids
Hydroxylation Acidic medium, controlled oxidation Directed to 4-position by sulfonic acid High regioselectivity
Purification HSCCC with n-butanol/water/TFA >99% purity achieved Batch yields ~50% of crude input

Retrosynthesis and Synthetic Route Analysis

  • Retrosynthetic analysis indicates the starting material is typically naphthalene or 2-naphthalenesulfonic acid.
  • Sulfonation introduces the sulfonic acid group at the 2-position.
  • Hydroxylation selectively introduces the hydroxyl group at the 4-position.
  • Advanced AI-powered synthesis planning tools and databases (e.g., REAXYS) support the optimization of these synthetic steps for industrial application.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Description Reference
Sulfonation Naphthalene + concentrated H2SO4 or oleum Two-stage sulfonation at 30–60°C
Hydroxylation Acidic medium, controlled oxidation Hydroxyl group introduced at 4-position
Hydrolysis & Neutralization Controlled pH adjustment Conversion of intermediates to final product
Purification HSCCC with n-butanol/water + TFA Achieves >99% purity
Industrial Scale Process Continuous flow or batch reactors Optimized for yield and selectivity

Q & A

Q. How can researchers track degradation pathways of 4-hydroxy-2-naphthalenesulfonic acid-based dyes in environmental studies?

  • Methodological Answer :
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify breakdown products (e.g., sulfonated naphthoquinones).
  • Microbial degradation assays under aerobic/anaerobic conditions to assess biodegradability .

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